5Z,7E-Dodecadienyl acetate
CAS No.: 78350-11-5
Cat. No.: VC21079306
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78350-11-5 |
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Molecular Formula | C14H24O2 |
Molecular Weight | 224.34 g/mol |
IUPAC Name | [(5Z,7E)-dodeca-5,7-dienyl] acetate |
Standard InChI | InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6+,9-8- |
Standard InChI Key | LILNZTGQAGPWKK-MUIOLIGRSA-N |
Isomeric SMILES | CCCC/C=C/C=C\CCCCOC(=O)C |
SMILES | CCCCC=CC=CCCCCOC(=O)C |
Canonical SMILES | CCCCC=CC=CCCCCOC(=O)C |
Introduction
Molecular Formula
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Chemical Formula: C14H24O2
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Molecular Weight: 224.34 g/mol
Structural Representation
The structure of 5Z,7E-Dodecadienyl acetate can be depicted with the following key features:
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It contains a dodecadienyl chain with two double bonds located at the 5th and 7th carbon positions.
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The acetate group is attached to the terminal carbon of the dodecadienyl chain.
Synthesis Methods
5Z,7E-Dodecadienyl acetate can be synthesized through various methods, with the Wittig reaction being one of the most prominent approaches. This method allows for the formation of the desired double bonds under mild conditions, enhancing yield and efficiency.
General Synthetic Route
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Starting Materials: A suitable aldehyde or ketone can be reacted with a phosphonium ylide to form an alkene.
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Reagents: Phosphonium salts, suitable bases.
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Conditions: Mild reaction conditions to minimize side reactions.
Biological Role and Applications
5Z,7E-Dodecadienyl acetate functions primarily as a pheromone in certain insect species, facilitating communication and mating behaviors. Its effectiveness as a pheromone can be influenced by environmental factors such as temperature and light.
Research Findings
Recent studies have identified its binding affinity to odorant-binding proteins in insects, which play a crucial role in detecting pheromones. For example, research indicated that this compound exhibits low dissociation constants (0.44–0.52 μM) when interacting with specific receptors .
Applications in Chemical Synthesis
Beyond its biological significance, 5Z,7E-Dodecadienyl acetate serves as an intermediate in synthetic organic chemistry, allowing for the transformation into other valuable compounds.
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